(TBPY-5)-pentaoxoiodate(3-)
Description
(TBPY-5)-Pentaoxoiodate(3−) is a monoanionic iodine(VII) oxo complex with a trigonal-bipyramidal (TBPY-5) geometry. Its structure consists of a central iodine atom coordinated by five oxo ligands (O) in a symmetrical TBPY-5 arrangement, resulting in the formula $ \text{[IO}5]^{3-} $. This compound is notable for its role as a transient intermediate in the interconversion between hexaoxoiodate(VII) ($ \text{H}2\text{IO}6^- $) and tetraoxoiodate(VII) ($ \text{IO}4^- $) in aqueous solution .
Properties
Molecular Formula |
IO5-3 |
|---|---|
Molecular Weight |
206.9 g/mol |
IUPAC Name |
trioxido(dioxo)-λ7-iodane |
InChI |
InChI=1S/H3IO5/c2-1(3,4,5)6/h(H3,2,3,4,5,6)/p-3 |
InChI Key |
SWXNPWCXBRAIOF-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)(=O)([O-])[O-] |
Canonical SMILES |
[O-]I(=O)(=O)([O-])[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Geometry : TBPY-5, confirmed via temperature-jump relaxation kinetics and thermodynamic modeling .
- Thermodynamics : The interconversion process involves significant entropy changes ($ \Delta S^\circ = 236 \, \text{J.mol}^{-1}\text{.K}^{-1} $) due to solvent reorganization during hydration/dehydration .
- Kinetics : Activation parameters for dehydration include $ \Delta H^\ddagger = 39 \, \text{kJ.mol}^{-1} $ and $ \Delta S^\ddagger = -40 \, \text{J.mol}^{-1}\text{.K}^{-1} $, indicating a highly ordered transition state .
- Stability : The intermediate is short-lived under ambient conditions, with its existence inferred from kinetic data rather than direct structural characterization .
Comparison with Structurally Similar Compounds
(TBPY-5)-Pentacyanonickelate(3−)
- Formula : $ \text{[Ni(CN)}_5]^{3-} $
- Geometry: TBPY-5, with five cyano ligands around nickel.
- Charge : −3, similar to the iodate analogue.
- Key Differences: Ligand Type: Cyano ligands ($ \text{CN}^- $) are stronger field ligands than oxo, leading to greater crystal field stabilization and slower ligand substitution kinetics. Metal Center: Nickel(II) vs. iodine(VII); the former exhibits typical transition-metal redox behavior, while iodine(VII) is a hypervalent main-group element. Applications: Used in coordination chemistry for synthesizing heterometallic complexes, unlike the iodate intermediate, which is primarily of mechanistic interest .
(TBPY-5)-Pentaoxotungstate(4−)
- Formula : $ \text{[WO}_5]^{4-} $
- Geometry : TBPY-5, analogous to the iodate species.
- Charge : −4, differing from the iodate’s −3 charge.
- Key Differences :
- Oxidation State : Tungsten(VI) vs. iodine(VII); tungsten complexes are more redox-inert.
- Solubility : Tungstates are generally less soluble in water due to higher charge density.
- Synthetic Utility : Tungstates are used in catalysis and materials science, whereas the iodate intermediate is a fleeting species in aqueous equilibria .
Comparison with Functionally Related Iodine Oxo Anions
Tetraoxoiodate(VII) ($ \text{IO}_4^- $)
Hexaoxoiodate(VII) ($ \text{H}2\text{IO}6^- $)
- Geometry : Octahedral ($ O_h $).
- Hydration : Favored at lower temperatures, with a standard enthalpy change ($ \Delta H^\circ $) of 62 kJ·mol⁻¹ for dehydration to $ \text{IO}_4^- $.
- Solvent Interaction : Stronger hydrogen bonding with water compared to the pentaoxo intermediate, as evidenced by entropy changes .
Data Table: Comparative Analysis of TBPY-5 Complexes and Iodine Oxo Anions
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